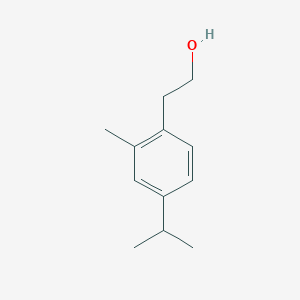![molecular formula C20H13BrN2OS B12040960 [3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)
[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with the molecular formula C20H13BrN2OS. This compound is notable for its unique structure, which includes a thienopyridine core substituted with amino, bromophenyl, and phenylmethanone groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the amino group and the bromophenyl substituent. The final step involves the addition of the phenylmethanone group.
Formation of Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyridine precursor under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Bromophenyl Substitution: The bromophenyl group is typically added through a halogenation reaction using bromine or a brominating agent.
Addition of Phenylmethanone Group: The final step involves a Friedel-Crafts acylation reaction to attach the phenylmethanone group to the thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group of the phenylmethanone moiety, converting it to an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone is unique due to the presence of the bromophenyl group. This substituent can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thienopyridine derivatives. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C20H13BrN2OS |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-8-6-12(7-9-14)16-11-10-15-17(22)19(25-20(15)23-16)18(24)13-4-2-1-3-5-13/h1-11H,22H2 |
InChI Key |
YCZPOLNXGHQZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)

![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)
![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)



![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)


![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)

